

Spiro[isochroman-1,4'-piperidine] as a privileged scaffold in medicinal chemistry

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Compound of Interest

Compound Name: Spiro[isochroman-1,4'-piperidine]

Cat. No.: B181688

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Spiro[isochroman-1,4'-piperidine]: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, the concept of "privileged scaffolds" has emerged as a powerful strategy in drug design. These are molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, thereby offering a rich starting point for the development of new drugs. The **spiro[isochroman-1,4'-piperidine]** core represents one such privileged scaffold, showcasing a remarkable versatility in its biological activity profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this intriguing molecular architecture.

Introduction to a Privileged Scaffold

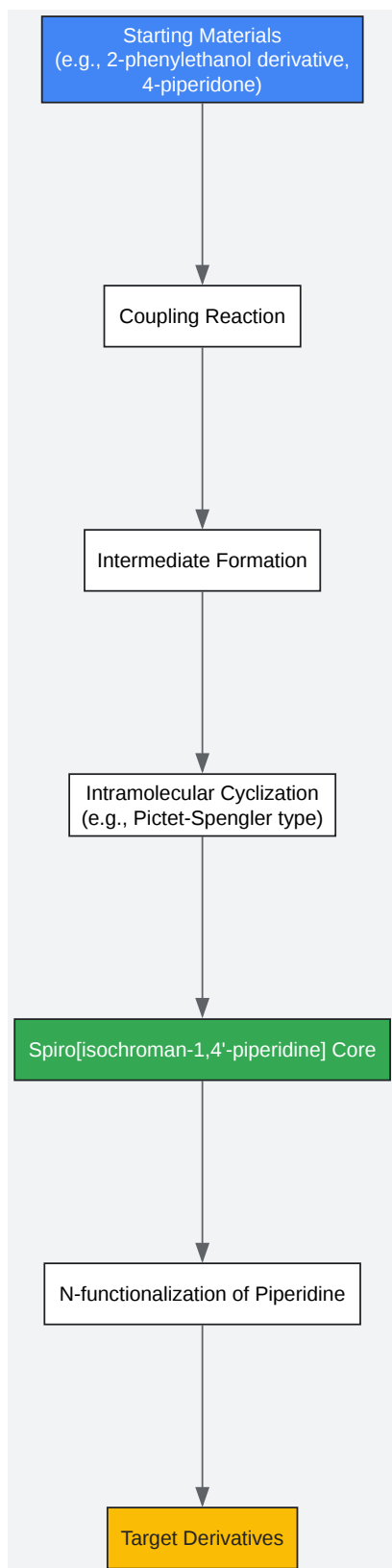
The **spiro[isochroman-1,4'-piperidine]** scaffold is a rigid, three-dimensional structure that combines the key features of an isochroman ring system and a piperidine moiety. This unique arrangement provides a well-defined spatial orientation for substituent groups, allowing for precise interactions with biological targets. The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a receptor, often leading to higher affinity and selectivity. Furthermore, the presence of a basic nitrogen atom in the piperidine ring allows for

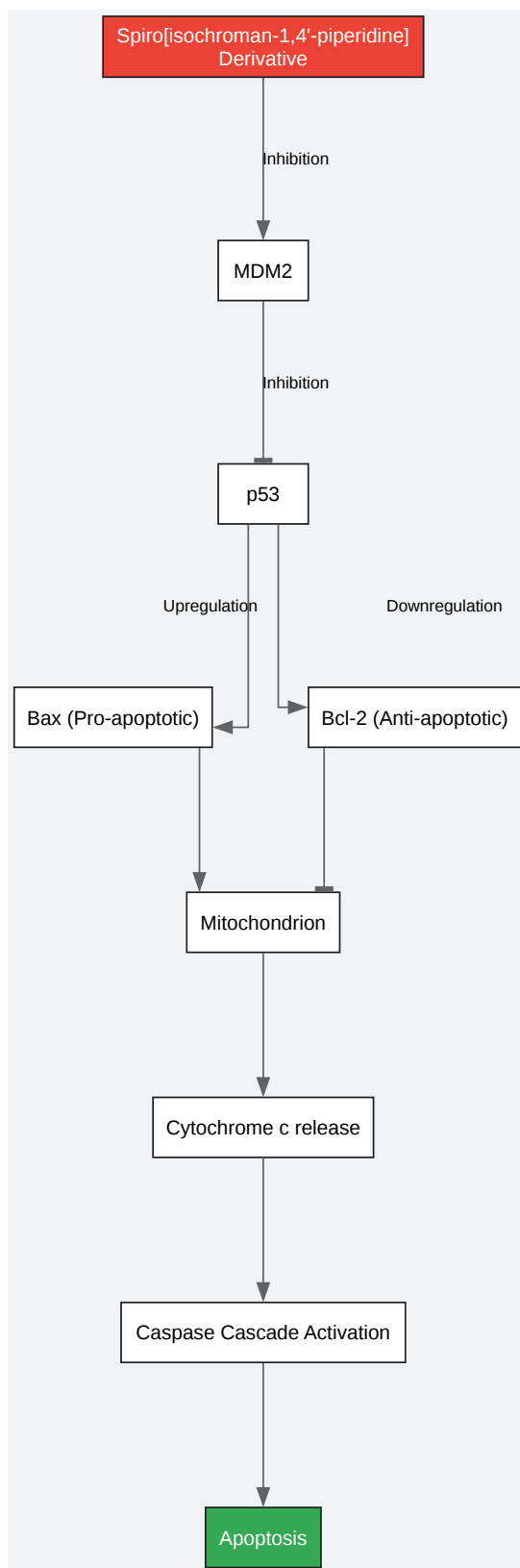
salt formation, which can improve the physicochemical properties of drug candidates, such as solubility and bioavailability.

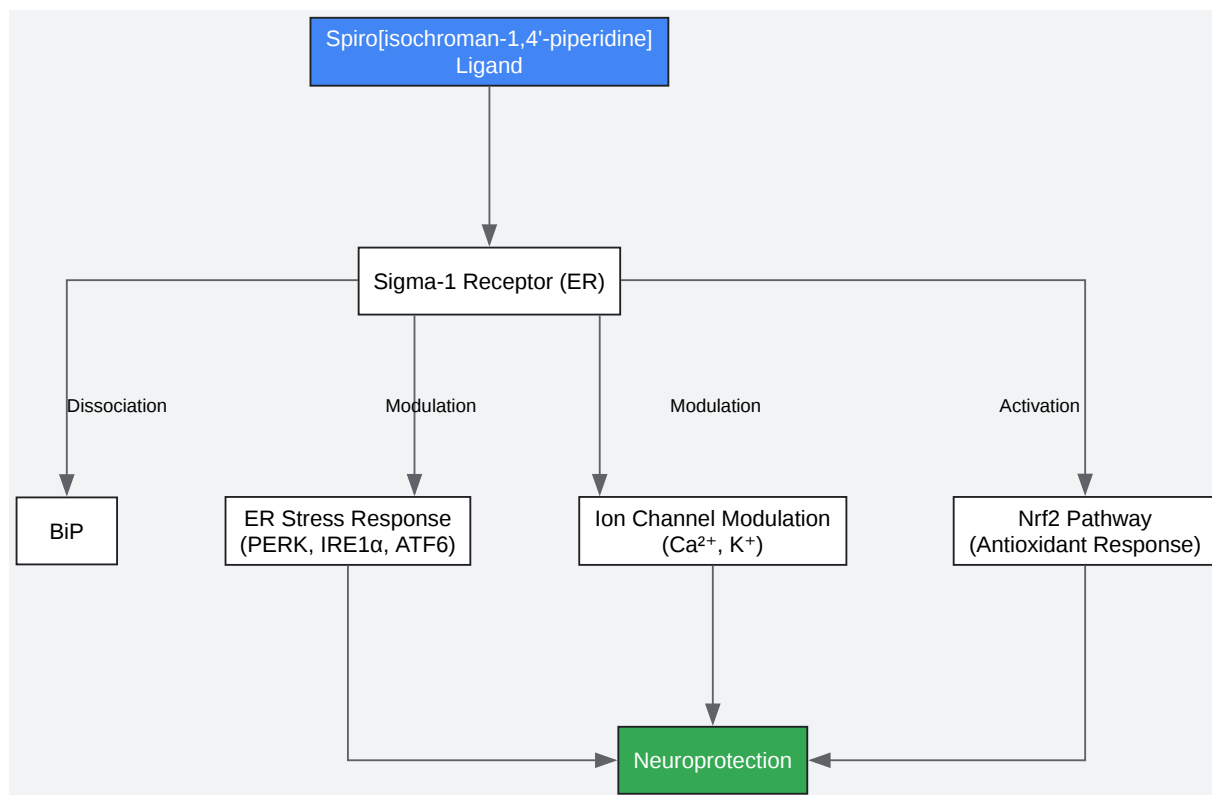
Synthesis of the Spiro[isochroman-1,4'-piperidine] Core and its Derivatives

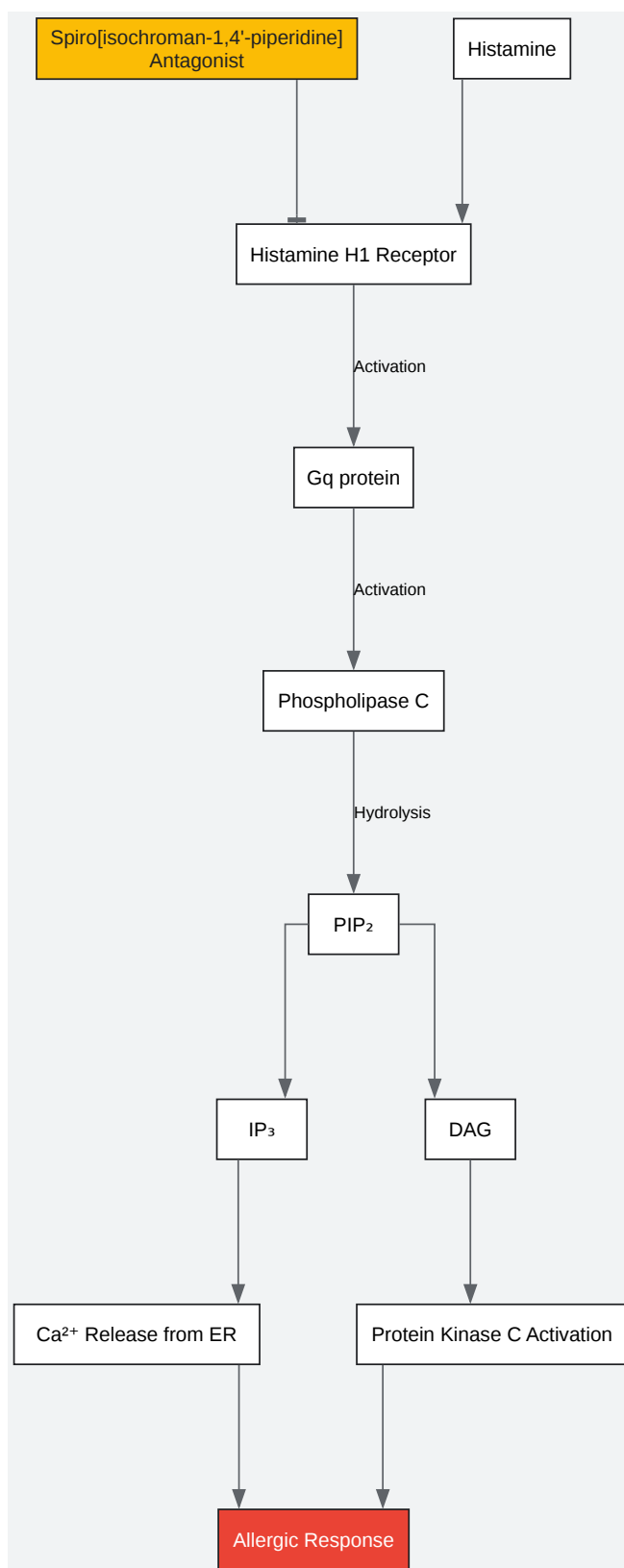
The synthesis of the **spiro[isochroman-1,4'-piperidine]** scaffold can be achieved through several synthetic routes. A common approach involves the intramolecular cyclization of a suitably substituted piperidine derivative.

General Synthetic Workflow









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